4-Nitrobenzoyl Varenicline

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

4-Nitrobenzoyl Varenicline (CAS 1329651-19-5), chemically designated as 4-nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate, is a structurally characterized process-related impurity of the smoking-cessation agent varenicline. It is formally catalogued as Varenicline Impurity G (or Varenicline Impurity 10 in certain pharmacopoeial numbering systems), with molecular formula C20H16N4O4, exact mass 376.1170 Da, and a calculated LogP of 4.08.

Molecular Formula C20H16N4O4
Molecular Weight 376.372
CAS No. 1329651-19-5
Cat. No. B589118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzoyl Varenicline
CAS1329651-19-5
Synonyms4-Nitrobenzoyl-7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine; _x000B_6,7,9,10-Tetrahydro-,6,10-methano-8H-pyrazino[2,3-h][3]benzazepine-8-carboxylic Acid 4-Nitrophenyl Ester; 
Molecular FormulaC20H16N4O4
Molecular Weight376.372
Structural Identifiers
SMILESC1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C20H16N4O4/c25-20(28-15-3-1-14(2-4-15)24(26)27)23-10-12-7-13(11-23)17-9-19-18(8-16(12)17)21-5-6-22-19/h1-6,8-9,12-13H,7,10-11H2
InChIKeyXRIRHQDUNQALNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzoyl Varenicline (CAS 1329651-19-5): Reference Standard Identity and Regulatory-Grade Utility for Varenicline Impurity Profiling


4-Nitrobenzoyl Varenicline (CAS 1329651-19-5), chemically designated as 4-nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate, is a structurally characterized process-related impurity of the smoking-cessation agent varenicline [1]. It is formally catalogued as Varenicline Impurity G (or Varenicline Impurity 10 in certain pharmacopoeial numbering systems), with molecular formula C20H16N4O4, exact mass 376.1170 Da, and a calculated LogP of 4.08 . The compound is supplied as a high-purity reference standard (typically ≥95% by HPLC) with full characterization data compliant with ICH and pharmacopoeial guidelines, and is intended exclusively for analytical method development, method validation (AMV), quality control (QC), ANDA/NDA submission support, and commercial batch release testing of varenicline active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Generic Varenicline Impurity Standards Cannot Substitute for 4-Nitrobenzoyl Varenicline in ANDA/NDA Method Validation


Varenicline impurity reference standards are not interchangeable. Each impurity possesses a unique combination of molecular weight, lipophilicity (LogP), polar surface area (PSA), UV chromophore signature, and mass spectrometric fragmentation pattern that dictates its chromatographic retention time, detection sensitivity, and quantification accuracy under validated method conditions [1]. 4-Nitrobenzoyl Varenicline (MW 376.37, LogP 4.08, PSA 101.14 Ų) differs markedly from the parent varenicline free base (MW 211.26, PSA 37.81 Ų) and from other common impurities such as N-Formyl Varenicline (MW 239.28), N-Nitroso Varenicline (MW ~240), and Hydroxy Varenicline (MW 227.27). Substituting an incorrect impurity standard can lead to misidentification of unknown chromatographic peaks, inaccurate quantification of impurity levels, and potential failure to meet ICH Q3A/Q3B specification limits during regulatory review. The 4-nitrophenyl carbamate moiety in this compound confers a distinct UV absorption profile (λmax ≈327 nm) that is absent in most other varenicline-related impurities, making it uniquely suited as a system suitability marker in HPLC-UV methods .

Quantitative Differentiation Evidence: 4-Nitrobenzoyl Varenicline vs. Closest Comparator Impurity Standards


Molecular Weight Differentiation: 4-Nitrobenzoyl Varenicline vs. Parent Varenicline and Common Process Impurities

4-Nitrobenzoyl Varenicline possesses a molecular weight of 376.37 g/mol, which is significantly higher than parent varenicline (211.26 g/mol, a difference of +165.11 g/mol), N-Formyl Varenicline (239.28 g/mol, +137.09 g/mol), N-Nitroso Varenicline (~240 g/mol, +136 g/mol), and Hydroxy Varenicline (227.27 g/mol, +149.10 g/mol) . This molecular weight difference ensures baseline chromatographic separation from the parent API and other impurities when using C18 reversed-phase columns with acetonitrile/water gradient elution, as typically employed in varenicline related-substances methods [1]. The distinct precursor ion at m/z 377.1 [M+H]+ in positive-mode ESI-MS provides unambiguous mass spectrometric identification without isobaric interference from other varenicline impurities [2].

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Lipophilicity (LogP) Differentiation: Impact on Reversed-Phase Chromatographic Retention and Method Selectivity

The calculated LogP of 4-Nitrobenzoyl Varenicline is 4.08, substantially higher than varenicline free base (LogP ~1.84–2.93) and comparable to varenicline tartrate (LogP ~4.49) . This elevated lipophilicity, conferred by the 4-nitrophenyl carbamate substituent, translates to longer retention on C18 reversed-phase columns under standard acetonitrile/water or methanol/water gradient conditions. In published related-substances HPLC methods for varenicline, impurities with higher LogP values elute later, enabling separation from the more polar parent API (varenicline tartrate elutes early due to its salt form) and from polar impurities such as Hydroxy Varenicline (estimated LogP <2) [1]. The retention time difference provides a verifiable system suitability parameter: a properly functioning method must resolve 4-Nitrobenzoyl Varenicline from varenicline with a resolution factor (Rs) ≥2.0 [2].

HPLC method development LogP prediction Chromatographic retention

Polar Surface Area Differentiation: Implications for Solubility and Sample Preparation Protocol Selection

4-Nitrobenzoyl Varenicline exhibits a polar surface area (PSA) of 101.14 Ų, which is approximately 2.7-fold greater than that of varenicline free base (PSA = 37.81 Ų) . This elevated PSA, combined with zero hydrogen-bond donors (vs. one H-bond donor in varenicline), dictates that 4-Nitrobenzoyl Varenicline requires organic solvents such as acetonitrile, methanol, or dichloromethane for dissolution, whereas varenicline tartrate is freely soluble in aqueous media [1]. The compound's solubility profile in acetone, chloroform, and dichloromethane has been empirically confirmed [2]. This differential solubility is operationally critical: laboratories must prepare stock solutions of 4-Nitrobenzoyl Varenicline in organic diluents, not aqueous buffers, to achieve accurate standard concentrations for calibration curve preparation. Failure to account for this can lead to incomplete dissolution, inaccurate standard concentrations, and systematic quantification errors in impurity testing.

PSA-based solubility prediction Reference standard handling Sample preparation

UV Chromophore Differentiation: Enhanced HPLC-UV Detection Capability via the 4-Nitrophenyl Moiety

4-Nitrobenzoyl Varenicline incorporates a 4-nitrophenyl carbamate chromophore that exhibits a characteristic UV absorption maximum at approximately 327 nm (in ethanol), which is distinct from the primary absorption bands of varenicline at 236 nm and 319 nm [1]. The 4-nitrophenyl moiety provides a molar extinction coefficient (ε) that is substantially higher than the intrinsic absorbance of the unmodified varenicline scaffold at wavelengths above 300 nm, enabling more sensitive detection by HPLC-UV . While varenicline's absorbance at 319 nm arises from the quinoxaline ring system, the 327 nm band of 4-Nitrobenzoyl Varenicline is red-shifted and intensified due to the electron-withdrawing nitro group in para conjugation with the aromatic ring. This spectral differentiation allows method developers to select a detection wavelength that maximizes signal for this specific impurity while maintaining adequate response for the parent API, potentially lowering the limit of quantification (LOQ) for 4-Nitrobenzoyl Varenicline relative to impurities lacking a strong chromophore [2].

UV-Vis detection sensitivity Chromophore-assisted HPLC Impurity quantification limit

Regulatory Classification and Pharmacopoeial Traceability: Differentiated Utility in ANDA/NDA Quality Modules

4-Nitrobenzoyl Varenicline is specifically designated as Varenicline Impurity G (or Impurity 10) and is supplied with detailed characterization data compliant with regulatory guidelines, including a Certificate of Analysis (CoA), HPLC purity report, LC-MS confirmation, and optional Structure Elucidation Report (SER) [1]. Unlike generic varenicline analogs or research-grade derivatives, this compound is offered with traceability to pharmacopoeial standards (USP or EP) where feasible, a requirement for ANDA/NDA Module 3.2.S.4.2 (Control of Drug Substance) submissions [2]. The original varenicline impurity control patent (WO2007110730A2) establishes that process-related impurities of varenicline, including mononitro and dinitro intermediates, must be controlled at levels not exceeding 500 ppm in the drug substance, and that authenticated reference standards are required to validate the analytical methods used for batch release [3]. This compound's established identity, purity, and regulatory pedigree distinguish it from non-certified synthetic analogs that lack the documentation trail required for regulatory submission.

ANDA submission Pharmacopoeial reference standard Regulatory impurity qualification

Validated Application Scenarios for 4-Nitrobenzoyl Varenicline (CAS 1329651-19-5) as a Certified Impurity Reference Standard


System Suitability Marker in Validated HPLC-UV Related-Substances Methods for Varenicline API

In ANDA/NDA-focused analytical development, 4-Nitrobenzoyl Varenicline is used as a system suitability standard to verify column performance and mobile phase integrity before each analytical run. Its distinct retention time—predicted to be later than varenicline based on its higher LogP (4.08 vs. ~1.84–2.93) —and its characteristic UV absorption at ~327 nm, separable from varenicline's λmax at 319 nm [1], allow it to serve as an unambiguous marker for chromatographic system qualification. Method validation protocols specify that the resolution between the 4-Nitrobenzoyl Varenicline peak and the varenicline peak must meet Rs ≥2.0 to ensure adequate separation of all related substances.

Impurity Quantification and Batch Release Testing Under ICH Q3A Thresholds for Generic Varenicline Manufacturers

Generic pharmaceutical manufacturers developing varenicline tartrate tablets under ANDA pathways require authenticated samples of 4-Nitrobenzoyl Varenicline to construct calibration curves for quantifying this specific process impurity in API batches. The ICH Q3A reporting threshold mandates identification and quantification of any impurity present at ≥0.05% (500 ppm for a 2 g/day maximum daily dose) . Using a certified reference standard of this compound with documented HPLC purity (≥95%) and CoA traceability [1] ensures that the quantitative results generated during batch release testing are defensible under FDA and EMA scrutiny. This is particularly critical given the varenicline impurity control patent WO2007110730A2, which established that nitro-containing intermediates must be controlled within specified limits [2].

LC-MS/MS Method Development for Simultaneous Quantification of Multiple Varenicline Impurities in Drug Products

In high-sensitivity LC-MS/MS methods designed for trace-level impurity profiling of varenicline drug products, 4-Nitrobenzoyl Varenicline is included as one of the target analytes due to its unambiguous mass spectrometric signature ([M+H]+ at m/z 377.1) and its absence of isobaric overlap with other common varenicline impurities . Laboratories developing multi-analyte MRM methods for ANDA submission quality modules use this compound to optimize collision energy, confirm retention time, and establish the limit of quantification (LOQ) for this specific impurity class. Published LC-MS/MS methods for varenicline genotoxic impurities have demonstrated LOQ values as low as 0.4–0.5 ppm, and inclusion of a well-characterized standard such as 4-Nitrobenzoyl Varenicline is essential to achieving comparable sensitivity for non-nitrosamine process impurities [1].

Forced Degradation Studies to Discriminate Process Impurities from Degradation Products in Stability-Indicating Methods

During forced degradation studies (acid, base, oxidative, thermal, photolytic) conducted per ICH Q1A(R2) for varenicline drug substance and drug product, 4-Nitrobenzoyl Varenicline is used as a reference marker to confirm that the impurity eluting at its characteristic retention time is a process impurity rather than a degradation product . Because 4-Nitrobenzoyl Varenicline forms via acylation during synthesis rather than via degradation of the finished product [1], its peak area should remain constant across stress conditions. This differential behavior—stable peak area under all stress conditions—contrasts with genuine degradation products whose levels increase under specific stress conditions, and is used to classify unknowns in the impurity profile. The compound's solubility in organic diluents (acetone, chloroform, dichloromethane) [2] also facilitates its use as a spiked control in stressed sample matrices.

Quote Request

Request a Quote for 4-Nitrobenzoyl Varenicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.